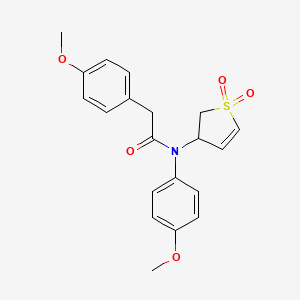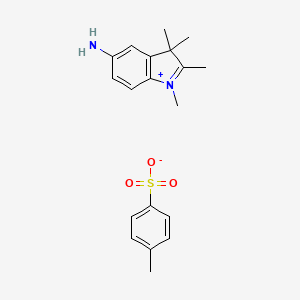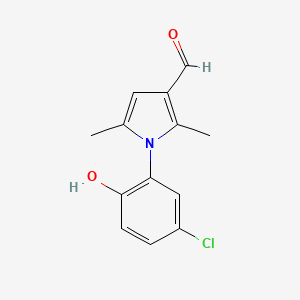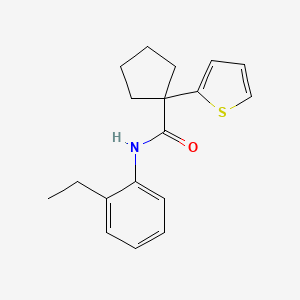
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N,2-bis(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N,2-bis(4-methoxyphenyl)acetamide, also known as DTTA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DTTA belongs to the class of thieno[3,2-b]thiophene derivatives, which have been found to possess a wide range of biological activities.
作用機序
The mechanism of action of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N,2-bis(4-methoxyphenyl)acetamide is not fully understood. However, it has been proposed that this compound exerts its biological activities through the inhibition of various enzymes and proteins involved in cellular processes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, this compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit bacterial growth by disrupting bacterial cell membranes.
実験室実験の利点と制限
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N,2-bis(4-methoxyphenyl)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity and yield. Additionally, this compound has been extensively studied, and its biological activities are well characterized. However, one limitation of this compound is its solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N,2-bis(4-methoxyphenyl)acetamide. One potential direction is the development of this compound-based therapeutics for the treatment of cancer and bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs. Finally, the development of new synthesis methods for this compound may lead to the discovery of new thieno[3,2-b]thiophene derivatives with novel biological activities.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential therapeutic applications. Its synthesis method has been optimized to yield high purity this compound with a high yield. This compound has been extensively studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. Its mechanism of action is not fully understood, but it has been proposed to inhibit various enzymes and proteins involved in cellular processes. This compound has several advantages for lab experiments, but its solubility in aqueous solutions can be a limitation. Finally, there are several future directions for the study of this compound, including the development of this compound-based therapeutics and the discovery of new thieno[3,2-b]thiophene derivatives.
合成法
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N,2-bis(4-methoxyphenyl)acetamide can be synthesized through a multistep reaction process involving the condensation of 2,3-dihydrothieno[3,2-b]thiophene-5-carboxylic acid with 4-methoxybenzylamine. The resulting intermediate is then reacted with 4-methoxybenzaldehyde to yield this compound. The synthesis process has been optimized to yield high purity this compound with a high yield.
科学的研究の応用
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N,2-bis(4-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to possess potent antibacterial activity against both gram-positive and gram-negative bacteria.
特性
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N,2-bis(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S/c1-25-18-7-3-15(4-8-18)13-20(22)21(17-11-12-27(23,24)14-17)16-5-9-19(26-2)10-6-16/h3-12,17H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKUQQBKRIYPJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Benzo[d][1,3]dioxol-5-yl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea](/img/structure/B2577948.png)
![Methyl (2S)-2-[[(2S)-1-hexanoylpyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B2577949.png)
![N-(4-Cyanooxan-4-YL)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2577950.png)
![Benzo[d][1,3]dioxol-5-yl(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)methanone](/img/structure/B2577953.png)
![(2Z)-6-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2577954.png)
![2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-N-[5-oxo-1-(2-phenylcyclopropyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2577955.png)


![2-((3-(3,5-dimethylphenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2577960.png)
![4-{[3-(Ethoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B2577963.png)


![3-[2-(3-Aminopropoxy)ethoxy]propan-1-ol;hydrochloride](/img/structure/B2577966.png)
